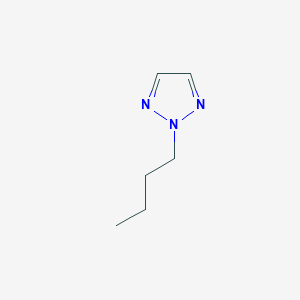

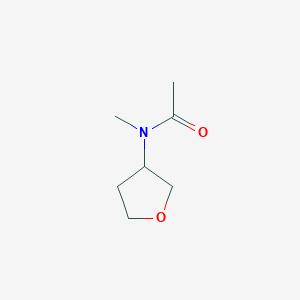

N-methyl-N-(oxolan-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-methyl-N-(oxolan-3-yl)acetamide involves the reaction of an appropriate amine (such as methylamine) with oxolan-3-one (tetrahydrofuran-3-one) in the presence of an acid catalyst. The resulting product is the desired acetamide derivative .

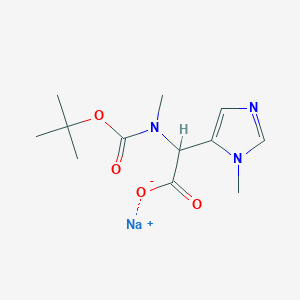

Molecular Structure Analysis

The molecular structure of N-methyl-N-(oxolan-3-yl)acetamide consists of a tetrahydrofuran ring (oxolan-3-yl) attached to an acetamide group. The nitrogen atom in the acetamide moiety is methylated .

Chemical Reactions Analysis

- Ring-Opening Reactions : The tetrahydrofuran ring may open under specific conditions, leading to different products .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Biological Effects and Mechanisms

Research into the biological effects of acetamide derivatives has highlighted their importance in commercial and therapeutic contexts. Kennedy (2001) provided an update on the toxicology of acetamide and its derivatives, emphasizing the commercial significance and the biological consequences of exposure. This review suggests a complex interplay between the chemical properties of these compounds and their biological responses, which vary both qualitatively and quantitatively among different chemicals (Kennedy, 2001).

Pharmacokinetics and Pharmacodynamics

Peltoniemi et al. (2016) discussed the pharmacokinetics and pharmacodynamics of ketamine, a related N-methyl-D-aspartate (NMDA) receptor antagonist, outlining its metabolism and bioavailability. This research is relevant for understanding how similar compounds might interact with the central nervous system and their potential for therapeutic use in anesthesia and pain therapy (Peltoniemi et al., 2016).

Neuroprotective and Neurotoxic Effects

The dual effects of ketamine on the developing brain, as discussed by Yan and Jiang (2014), provide insights into the neuroprotective versus neurotoxic potential of NMDA receptor antagonists. This dichotomy underscores the importance of understanding the dose, frequency of exposure, and context (e.g., presence of noxious stimuli) when considering the therapeutic applications of such compounds (Yan & Jiang, 2014).

Environmental and Toxicological Concerns

Igwegbe et al. (2021) reviewed the environmental impact and adsorptive elimination of acetaminophen, a common pharmaceutical compound. While N-methyl-N-(oxolan-3-yl)acetamide is not specifically mentioned, understanding the environmental fate and potential toxicological impacts of structurally or functionally related compounds is crucial for assessing the broader implications of their use (Igwegbe et al., 2021).

Safety And Hazards

Propriétés

IUPAC Name |

N-methyl-N-(oxolan-3-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-6(9)8(2)7-3-4-10-5-7/h7H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXKVRHIBKFDJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1CCOC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-(oxolan-3-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2357288.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2357289.png)

![3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2357299.png)

![5-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(methylthio)-4-pyrimidinecarboxamide](/img/structure/B2357303.png)

![tert-butyl N-[(2S)-2-azidopropyl]carbamate](/img/structure/B2357306.png)